Turkiyenine
CAS No.: 92219-92-6
Cat. No.: VC16498856
Molecular Formula: C20H15NO6
Molecular Weight: 365.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92219-92-6 |
|---|---|
| Molecular Formula | C20H15NO6 |
| Molecular Weight | 365.3 g/mol |
| IUPAC Name | 7'-methylspiro[7H-furo[3,2-g][1,3]benzodioxole-6,6'-[1,3]dioxolo[4,5-h][3]benzazepine]-5'-one |
| Standard InChI | InChI=1S/C20H15NO6/c1-21-5-4-11-6-15-16(26-9-25-15)7-12(11)19(22)20(21)8-23-17-13(20)2-3-14-18(17)27-10-24-14/h2-7H,8-10H2,1H3 |
| Standard InChI Key | OSHWDBDJVMRZTD-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC2=CC3=C(C=C2C(=O)C14COC5=C4C=CC6=C5OCO6)OCO3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Turkiyenine (C₂₀H₁₅NO₆, MW 365.3 g/mol ) belongs to the spirobenzazepine class of alkaloids. Its originally proposed structure consisted of a 7'-methylspiro[7H-furo[3,2-g] benzodioxole-6,6'- dioxolo[4,5-h]benzazepine]-5'-one framework , featuring:
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A dihydrobenzofuran ring system with fused 1,3-dioxole groups
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A 3-benzazepine-1-one moiety connected via a spirocyclic carbon
Table 1: Key Physicochemical Properties of Turkiyenine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₁₅NO₆ | |
| Molecular Weight | 365.3 g/mol | |
| XLogP3 | 3 | |
| Hydrogen Bond Acceptors | 7 | |
| Topological Polar Surface Area | 66.5 Ų | |
| Defined Stereocenters | 0 | |
| Undefined Stereocenters | 1 |
Total Synthesis and Structural Revision
Retrosynthetic Strategy
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Aza-Spiroannulation: Rhodium-catalyzed nitrenoid insertion into benzofuran to form the 3-alkyl-3-amino-2,3-dihydrobenzofuran core.
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Aryne Acyl-Alkylation: Coupling of β-ketolactam with aryne intermediates to construct the 3-benzazepine-1-one system.
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Chemoselective Reduction: Selective amide reduction in the presence of ketone functionalities.
Structural Discrepancies and Revision
Critical analysis of synthetic Turkiyenine’s crystal structure identified two primary deviations from the original proposal:
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Spirocyclic Connectivity: The dihydrobenzofuran-azepine junction showed reversed regiochemistry.
Table 2: Original vs. Revised Structural Features
Synthetic Methodology Innovations
Rhodium-Nitrenoid Spiroannulation
The aza-spiroannulation step utilized [(Rh(C₆H₅CN)₃(SbF₆)₂)] catalyst to generate nitrenoid intermediates from sulfamate esters. Key advantages included:
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Regioselectivity: Exclusive formation of 3-amino-dihydrobenzofuran over linear isomers
Aryne-Mediated Ring Construction
The benzazepine core was forged via a formal [4+2] cycloaddition between:
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Aryne Precursor: 2-(Trimethylsilyl)phenyl triflate
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β-Ketolactam: Acting as both acylating agent and nucleophile
Chemoselective Transformations
A critical challenge involved differentiating ketone and amide functionalities:
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Borane-THF Complex: Selectively reduced amide to amine (90% yield)
Biological Implications and Future Directions
Despite Turkiyenine’s structural resolution, biological data remain conspicuously absent. Analogues of benzazepines and dihydrobenzofurans exhibit:
Proposed research priorities:
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Biosynthetic Studies: Elucidate enzymatic pathways in Hypecoum species
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Structure-Activity Relationships: Synthesize analogues with modified spirocenters
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Target Identification: High-throughput screening against neurological and oncological targets
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